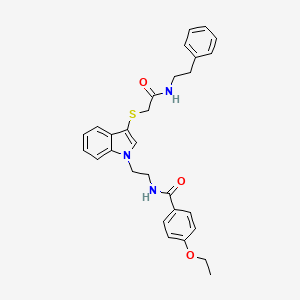
N-(4-Bromobenzyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromobenzyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1129306-09-7 . It has a molecular weight of 250.57 .
Molecular Structure Analysis
The InChI code for N-(4-Bromobenzyl)ethanamine hydrochloride is1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
N-(4-Bromobenzyl)ethanamine hydrochloride is a solid at room temperature .Applications De Recherche Scientifique
Hallucinogenic Properties and Behavioral Effects
N-(4-Bromobenzyl)ethanamine hydrochloride, as part of a group of synthetic hallucinogenic compounds, has been studied for its effects on locomotor activity and discriminative stimulus effects in rodents. It was found to decrease locomotor activity and showed effects similar to those of prototypical hallucinogens (Gatch, Dolan, & Forster, 2017).
Toxicological Studies
Toxicological analyses have documented cases of fatal intoxication due to substances related to N-(4-Bromobenzyl)ethanamine hydrochloride. These studies highlight the dangerous potential of these compounds even at low doses (Yoshida et al., 2015).
Metabolism and Detection
Research on N-(4-Bromobenzyl)ethanamine hydrochloride includes studies on its metabolism in human hepatocytes and the development of analytical methods for its detection in biological samples. These studies are crucial for understanding the compound's metabolic pathways and for forensic analyses (Kim et al., 2019).
Legal and Regulatory Status
The compound's classification under controlled substances laws has been a subject of study, reflecting its potential for abuse and public safety concerns (Carter, 2013).
Analytical Characterization
Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including compounds similar to N-(4-Bromobenzyl)ethanamine hydrochloride, has been conducted using various techniques. These studies are vital for identifying and understanding the chemical properties of these substances (Zuba & Sekuła, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPFUNTUZNBTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

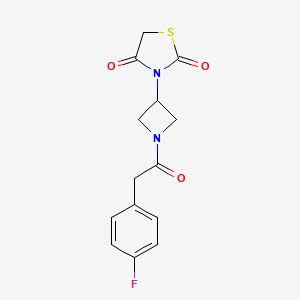
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2369513.png)
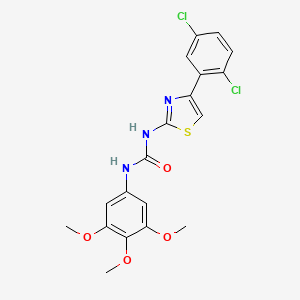
![[(1-Methylpyrazol-3-yl)methyl][2-(trifluoromethyl)phenyl]amine](/img/structure/B2369518.png)
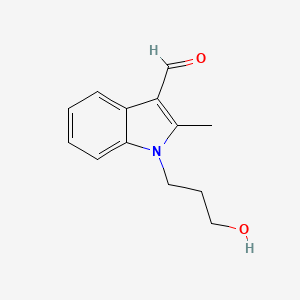
![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)
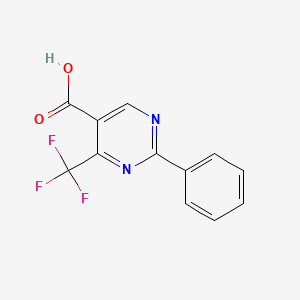

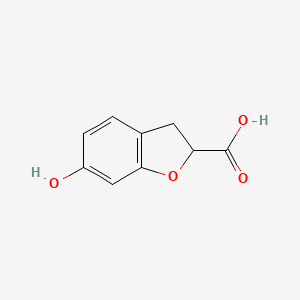
![N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2369528.png)

![Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2369531.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2369532.png)
